

Physicochemical properties of 6-(Propan-2-yloxy)pyridin-3-amine

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Compound of Interest

Compound Name: 6-(Propan-2-yloxy)pyridin-3-amine

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An In-Depth Technical Guide to the Physicochemical Properties of 6-(Propan-2-yloxy)pyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of **6-(Propan-2-yloxy)pyridin-3-amine** (CAS: 52025-36-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple data sheet, offering insights into the structural rationale for the observed properties and presenting robust, validated protocols for their experimental determination. Key parameters including basicity (pKa), lipophilicity (logP), and solubility are discussed in detail, supported by predictive data and comparisons to analogous structures. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering scientists to effectively utilize this scaffold in the synthesis and optimization of novel chemical entities.

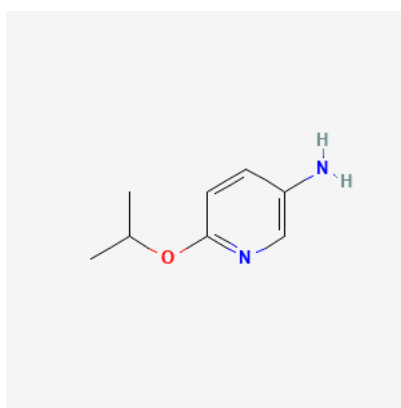
Chemical Identity and Strategic Importance

Compound Overview

6-(Propan-2-yloxy)pyridin-3-amine, also known as 6-isopropoxypyridin-3-amine, is an amino-substituted pyridine derivative. The presence of a basic amino group, a pyridine core common in bioactive molecules, and a lipophilic isopropoxy moiety makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its successful

application, influencing everything from reaction kinetics and purification strategies to the pharmacokinetic and pharmacodynamic behavior of its derivatives.

- IUPAC Name: **6-(Propan-2-yloxy)pyridin-3-amine**
- Synonyms: 6-Isopropoxypyridin-3-amine
- CAS Number: 52025-36-2[1]
- Molecular Formula: C₈H₁₂N₂O[2]



- Chemical Structure:

Core Physicochemical Properties: Data and Expert Analysis

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for **6-(Propan-2-yloxy)pyridin-3-amine** are summarized below, followed by an expert discussion on the structural basis for these characteristics.

Property	Value / Description	Source
Molecular Weight	152.19 g/mol	Calculated
Monoisotopic Mass	152.09496 Da	PubChem[2]
Predicted XlogP	1.3	PubChem[2]
Predicted pKa	~6.0 - 6.5 (for the pyridinium ion)	Inferred
Appearance	Typically an off-white to yellow solid	General Observation
Solubility	Soluble in polar organic solvents (Methanol, Ethanol, DMSO); limited aqueous solubility.	Inferred
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-

Basicity (pKa): A Tale of Two Nitrogens

The structure of **6-(Propan-2-yloxy)pyridin-3-amine** features two basic nitrogen atoms: the sp^2 -hybridized nitrogen of the pyridine ring and the sp^3 -hybridized nitrogen of the exocyclic amino group.

- **Primary Site of Protonation:** The lone pair of the ring nitrogen is more basic and is the primary site of protonation. The lone pair on the amino group is significantly less basic due to delocalization into the electron-deficient pyridine ring, a common feature in aminopyridines.
- **Influence of the Isopropoxy Group:** The isopropoxy group at the 6-position is a moderate electron-donating group (EDG) via resonance. It donates electron density into the π -system of the pyridine ring. This increased electron density makes the ring nitrogen more nucleophilic and thus more basic. For context, the pKa of the conjugate acid of pyridine is 5.23, while that of 3-aminopyridine is approximately 6.04[3][4]. The additional electron-donating effect of the isopropoxy group is expected to further increase the basicity, leading to

a predicted pKa in the range of 6.0-6.5. This enhanced basicity is a critical factor in designing salt formation strategies for downstream drug candidates.

Lipophilicity (logP) and Membrane Permeability

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which strongly correlates with its ability to cross biological membranes.

- Interpretation of Predicted XlogP: The predicted XlogP value of 1.3 indicates that the compound has a balanced hydrophilic-lipophilic character[2]. It is moderately lipophilic, suggesting it is likely to have good membrane permeability, a desirable trait in drug discovery. The isopropoxy group contributes significantly to this lipophilicity compared to a smaller methoxy group.

Solubility Profile

Solubility is a gatekeeper property for oral bioavailability and formulation. While quantitative data is not publicly available, a qualitative assessment can be made.

- Structural Rationale: The molecule's solubility is governed by a balance of competing factors. The polar amino group and the pyridine nitrogen can form hydrogen bonds with water, promoting aqueous solubility. Conversely, the aromatic core and the isopropyl group are hydrophobic and favor solubility in organic solvents. The methoxy group on a similar pyridine structure is noted to enhance solubility[5]. We anticipate that **6-(Propan-2-yloxy)pyridin-3-amine** will be readily soluble in polar organic solvents like methanol, ethanol, and DMSO, but will exhibit limited solubility in water.

Self-Validating Experimental Protocols

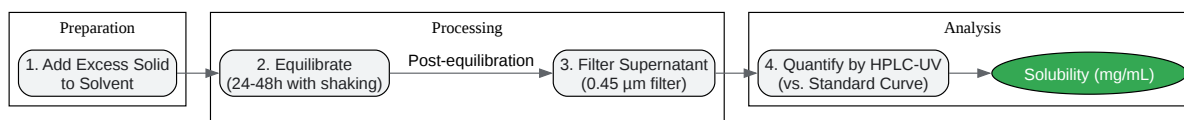
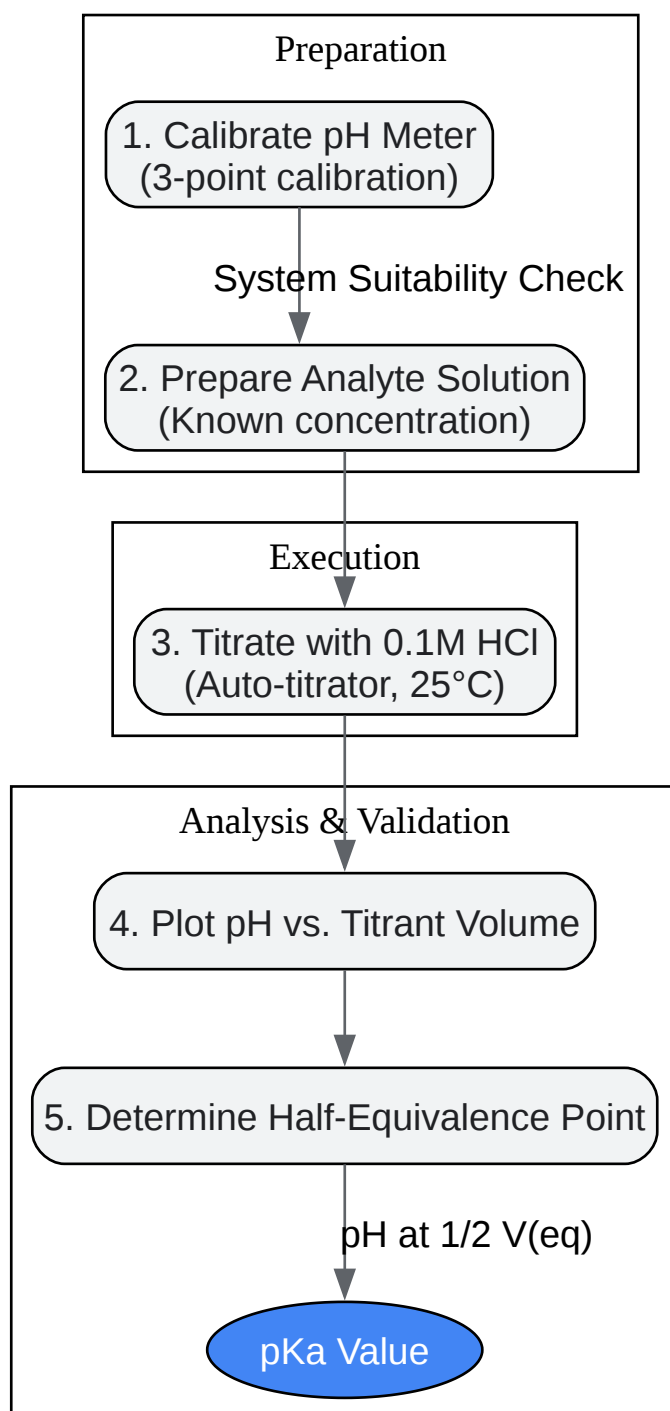
To ensure the generation of high-quality, reliable data, the following standardized protocols are recommended. These methods include internal checks and system suitability criteria, making them self-validating.

Protocol for pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant, allowing for the precise determination of the pKa.

Methodology:

- **System Calibration:** Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). The calibration curve slope must be between 95-105% for the data to be valid.
- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **6-(Propan-2-yloxy)pyridin-3-amine** and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/80% Water) to ensure complete dissolution.
- **Titration:** Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator.
- **Data Analysis:** Record the pH after each addition of titrant. Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The first derivative of the plot can be used to accurately locate the equivalence point.



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